molecular formula C25H26N4O5S B2372987 1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide CAS No. 1251672-52-2

1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B2372987
CAS No.: 1251672-52-2
M. Wt: 494.57
InChI Key: CMIVFOXCXTVBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a piperidine ring, a thieno[3,2-d]pyrimidin-2-yl group, and a dimethoxyphenyl group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various functional groups attached to them. Techniques such as X-ray crystallography or NMR spectroscopy would typically be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could affect its solubility, while the presence of the heterocyclic rings could influence its stability and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant aspect of the scientific applications involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research on derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnagenone and khellinone has shown these compounds to possess anti-inflammatory and analgesic properties. Such compounds are synthesized through reactions involving similar structural motifs to the compound , indicating its potential use in creating new medicinal agents with specific biological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another critical application area is the antimicrobial activity of synthesized compounds. Pyridothienopyrimidines and related heterocycles have been studied for their potential in combating microbial infections. The structural complexity and variability of these compounds allow for targeted actions against specific microbial strains, providing a pathway for the development of new antibiotics (Abdel-rahman et al., 2002).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and related structures, including those resembling the core structure of the compound , has demonstrated significant antiprotozoal activities. These compounds exhibit potent in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting their potential application in treating protozoal infections (Ismail et al., 2004).

Anti-angiogenic and DNA Cleavage Activities

The synthesis of novel compounds with the capacity for anti-angiogenic activity and DNA cleavage presents another avenue for the application of such molecules in cancer research. Compounds that can inhibit angiogenesis (the formation of new blood vessels) and interact with DNA to induce cleavage have significant potential as anticancer agents. This suggests that the compound could be a candidate for further investigation in cancer therapy research (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures are used as pharmaceuticals and their mechanisms of action often involve binding to specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. This could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-32-19-8-7-15(11-20(19)33-2)18-14-35-22-21(18)27-25(28-24(22)31)29-9-3-5-16(13-29)23(30)26-12-17-6-4-10-34-17/h4,6-8,10-11,14,16H,3,5,9,12-13H2,1-2H3,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIVFOXCXTVBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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